molecular formula C9H7NO3S B6229177 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 1083401-51-7

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6229177
CAS No.: 1083401-51-7
M. Wt: 209.22 g/mol
InChI Key: DNSWZMIXQAYCRZ-UHFFFAOYSA-N
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Description

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both thiophene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-methylthiophene-2-carboxylic acid with an appropriate oxazole precursor under dehydrating conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the oxazole and thiophene rings.

Chemical Reactions Analysis

Types of Reactions

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylthiophene-2-boronic acid
  • 5-methylthiophene-2-carboxylic acid
  • 5-methylthiophene-2-sulfonic acid

Uniqueness

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both thiophene and oxazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1083401-51-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-6(14-5)8-7(9(11)12)10-4-13-8/h2-4H,1H3,(H,11,12)

InChI Key

DNSWZMIXQAYCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(N=CO2)C(=O)O

Purity

95

Origin of Product

United States

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